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  • Product: Ethyl 2-chloro-3,5-dinitrobenzoate
  • CAS: 7251-28-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of Ethyl 2-chloro-3,5-dinitrobenzoate in Polar Aprotic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of ethyl 2-chloro-3,5-din...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of ethyl 2-chloro-3,5-dinitrobenzoate in polar aprotic solvents. Given the importance of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility characteristics is paramount for process optimization, formulation development, and ensuring reaction efficiency.

Introduction: The Significance of Solubility in Synthetic and Developmental Chemistry

Ethyl 2-chloro-3,5-dinitrobenzoate is a versatile chemical intermediate characterized by its electrophilic nature, making it a valuable reactant in organic synthesis.[1] The solubility of such a compound is a critical physical property that dictates its utility in various applications. In drug development, solubility directly influences bioavailability and the choice of formulation strategies.[2][3] For synthetic chemists, solvent selection is crucial for controlling reaction kinetics, yield, and purity of the final product. Polar aprotic solvents are often favored in reactions involving polar substrates due to their ability to dissolve a wide range of compounds and their relatively non-reactive nature. This guide will delve into the theoretical underpinnings and practical methodologies for assessing the solubility of ethyl 2-chloro-3,5-dinitrobenzoate in this important class of solvents.

Physicochemical Characteristics of Ethyl 2-chloro-3,5-dinitrobenzoate and Polar Aprotic Solvents

A fundamental understanding of the molecular properties of both the solute and the solvent is essential for predicting solubility behavior.

Ethyl 2-chloro-3,5-dinitrobenzoate:

  • Structure: The molecule consists of a benzene ring substituted with an ethyl ester group, a chlorine atom, and two nitro groups.

  • Polarity: The presence of two nitro groups and an ester functionality imparts significant polarity to the molecule. The nitro groups are strongly electron-withdrawing, creating a dipole moment.[4]

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors but possesses several hydrogen bond acceptors in the oxygen atoms of the nitro and ester groups.

  • Molecular Weight: Approximately 274.62 g/mol .[5]

Polar Aprotic Solvents:

This class of solvents is characterized by molecules with significant dipole moments but lacking acidic protons. They are incapable of donating hydrogen bonds but can act as hydrogen bond acceptors. Common examples include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

  • Tetrahydrofuran (THF)

The absence of hydrogen bond donation prevents the formation of a strong solvent cage around anions, which can be advantageous for certain reaction mechanisms.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, basis for predicting solubility. A more nuanced understanding can be gained by considering the thermodynamics of dissolution. The free energy of solvation must be negative for dissolution to be spontaneous. This is influenced by:

  • Lattice Energy: The energy required to break the crystal lattice of the solid solute.

  • Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules.

For ethyl 2-chloro-3,5-dinitrobenzoate, its polar nature suggests that it will be more soluble in polar solvents. The strong dipole-dipole interactions between the nitro and ester groups of the solute and the polar aprotic solvent molecules are expected to be the primary driving force for solvation. Aromatic nitro compounds are generally soluble in most organic solvents.[6]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While theoretical predictions are useful, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

The Shake-Flask Method: Step-by-Step Protocol

This protocol outlines a robust procedure for determining the equilibrium solubility of ethyl 2-chloro-3,5-dinitrobenzoate in a chosen polar aprotic solvent.

Materials and Equipment:

  • Ethyl 2-chloro-3,5-dinitrobenzoate (high purity)

  • Selected polar aprotic solvent(s) (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid ethyl 2-chloro-3,5-dinitrobenzoate to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected polar aprotic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the concentration of the dissolved solid in the supernatant is constant.[2]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the supernatant from the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility measurements.

  • Quantification:

    • Prepare a series of standard solutions of ethyl 2-chloro-3,5-dinitrobenzoate of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method. The choice of wavelength for UV detection should correspond to an absorbance maximum of the compound.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of ethyl 2-chloro-3,5-dinitrobenzoate in the supernatant by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated:

  • Solid Phase Analysis: After the experiment, the residual solid should be analyzed (e.g., by XRPD or DSC) to confirm that no phase change or degradation has occurred during the equilibration period.[2]

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the measured solubility is consistent.

  • Multiple Replicates: The experiment should be performed in triplicate to assess the precision of the measurement.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

experimental_workflow start Start prep Prepare Supersaturated Solution (Excess Solid + Solvent) start->prep equilibrate Equilibrate (Temperature-Controlled Shaking) prep->equilibrate separate Separate Phases (Centrifugation & Filtration) equilibrate->separate quantify Quantify Concentration (HPLC-UV Analysis) separate->quantify end End (Thermodynamic Solubility) quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data of Ethyl 2-chloro-3,5-dinitrobenzoate at 25 °C

Polar Aprotic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
N,N-Dimethylformamide (DMF)36.7[Insert Data][Insert Data]
Dimethyl sulfoxide (DMSO)46.7[Insert Data][Insert Data]
Acetonitrile (ACN)37.5[Insert Data][Insert Data]
Acetone20.7[Insert Data][Insert Data]
Tetrahydrofuran (THF)7.5[Insert Data][Insert Data]

Interpretation of Results:

The solubility of ethyl 2-chloro-3,5-dinitrobenzoate is expected to be highest in solvents with higher polarity and dielectric constants, such as DMSO and DMF, due to favorable dipole-dipole interactions. A lower solubility would be anticipated in less polar aprotic solvents like THF. The influence of temperature can also be investigated by conducting the experiment at different temperatures. Generally, for most solid solutes, solubility increases with temperature.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of ethyl 2-chloro-3,5-dinitrobenzoate in polar aprotic solvents. By combining theoretical principles with a robust experimental protocol, researchers can obtain reliable solubility data that is crucial for a wide range of applications in synthetic chemistry and drug development. Future work could involve the development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, to estimate the solubility of related compounds, thereby accelerating the solvent screening process.[8]

References

  • Raytor. (2026, January 22).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ResearchGate. (2019, September).
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Unknown. (2020, March 29). NITRO COMPOUNDS.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • National Institutes of Health.
  • Chem-Impex. 2-Chloro-3,5-dinitrobenzoic acid.

Sources

Exploratory

A Guide to the Strategic Application of Ethyl 2-chloro-3,5-dinitrobenzoate in Modern Pharmaceutical Synthesis

Abstract Ethyl 2-chloro-3,5-dinitrobenzoate is a highly activated aromatic electrophile poised for significant applications in pharmaceutical development. Its strategic deployment in synthetic routes can facilitate the e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-chloro-3,5-dinitrobenzoate is a highly activated aromatic electrophile poised for significant applications in pharmaceutical development. Its strategic deployment in synthetic routes can facilitate the efficient construction of complex molecular architectures integral to a variety of therapeutic agents. This technical guide provides an in-depth analysis of the chemical reactivity of Ethyl 2-chloro-3,5-dinitrobenzoate, focusing on its utility in nucleophilic aromatic substitution (SNAr) reactions. We will explore the mechanistic underpinnings of its reactivity, provide exemplary synthetic protocols, and discuss its potential for generating key pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Introduction: The Strategic Value of Activated Aryl Halides in Drug Discovery

The quest for novel pharmaceutical agents with improved efficacy, selectivity, and safety profiles necessitates the development of efficient and versatile synthetic methodologies. Activated aryl halides, such as Ethyl 2-chloro-3,5-dinitrobenzoate, represent a class of building blocks that offer a powerful platform for the introduction of diverse functionalities into aromatic scaffolds. The presence of strongly electron-withdrawing nitro groups profoundly influences the electronic landscape of the benzene ring, rendering the chloro-substituted carbon atom highly susceptible to nucleophilic attack. This inherent reactivity provides a reliable and predictable avenue for the construction of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are ubiquitous in pharmaceutically active molecules.

Physicochemical Properties and Reactivity Profile

Ethyl 2-chloro-3,5-dinitrobenzoate is a crystalline solid with the molecular formula C₉H₇ClN₂O₆. Its structure is characterized by a benzene ring substituted with a chloro group, two nitro groups, and an ethyl ester moiety.

PropertyValue
Molecular Formula C₉H₇ClN₂O₆
Molecular Weight 274.62 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in many organic solvents such as THF, DMF, and DMSO

The key to the synthetic utility of Ethyl 2-chloro-3,5-dinitrobenzoate lies in the strong electron-withdrawing nature of the two nitro groups positioned ortho and para to the chlorine atom. This arrangement creates a significant partial positive charge on the carbon atom bearing the chlorine, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups, which is crucial for stabilizing this intermediate. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized SNAr mechanism of Ethyl 2-chloro-3,5-dinitrobenzoate.

Potential Applications in Pharmaceutical Synthesis

The high reactivity and versatility of Ethyl 2-chloro-3,5-dinitrobenzoate make it a valuable precursor for a wide range of pharmaceutical intermediates. The following sections outline potential synthetic applications based on its established reactivity with various nucleophiles.

Synthesis of Substituted Anilines as Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocyclic core. Ethyl 2-chloro-3,5-dinitrobenzoate can react readily with a variety of primary and secondary amines to furnish highly functionalized aniline derivatives. These products can then be further elaborated to access complex molecular targets.

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) protocols using Ethyl 2-chloro-3,5-dinitrobenzoate

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the reactivity, handling, and specific nucleophilic aromatic substitution (SNAr) protocols for Ethyl 2-chloro-3,5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the reactivity, handling, and specific nucleophilic aromatic substitution (SNAr) protocols for Ethyl 2-chloro-3,5-dinitrobenzoate , a highly activated scaffold used in the synthesis of heterocycles and functionalized aromatics.

Substrate Profile & Reactivity Analysis[1]

Ethyl 2-chloro-3,5-dinitrobenzoate (CAS 7251-28-7) is a "super-electrophile" designed for rapid and regioselective nucleophilic attack. Unlike standard chlorobenzenes which require forcing conditions (high heat, strong catalysts) for substitution, this substrate reacts under mild conditions due to a specific substitution pattern that maximizes electron deficiency at the C2 position.

Structural Activation (The "Ortho-Para" Effect)

The lability of the C2-Chlorine bond is driven by three cooperative electron-withdrawing groups (EWGs):

  • 3-Nitro Group (Ortho): Inductive (-I) and Mesomeric (-M) withdrawal stabilizes the negative charge in the transition state.

  • 5-Nitro Group (Para): Provides critical resonance stabilization for the Meisenheimer intermediate.

  • 1-Ester Group (Ortho): The ethyl ester further depletes electron density at C2, making it significantly more electrophilic than 1-chloro-2,4-dinitrobenzene (DNCB).

Mechanistic Visualization

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion and re-aromatization.

SNAr_Mechanism Substrate Ethyl 2-chloro- 3,5-dinitrobenzoate (Electrophile) Transition Meisenheimer Complex (Anionic Intermediate) Substrate->Transition Addition (Rate Limiting) Nu Nucleophile (H-Nu:) Nu->Transition Product Substituted Product Transition->Product Elimination (Fast) Leaving Leaving Group (Cl-) Transition->Leaving

Figure 1: The SNAr Addition-Elimination pathway. The specific 3,5-dinitro substitution pattern stabilizes the high-energy Meisenheimer complex, lowering the activation energy.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol is ideal for synthesizing aniline derivatives or precursors for benzimidazole cyclization.

  • Target: Replacement of Cl with primary or secondary amines.

  • Selectivity: High. The ester group remains intact under these mild conditions.

Materials:

  • Substrate: Ethyl 2-chloro-3,5-dinitrobenzoate (1.0 equiv)[4]

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of Ethyl 2-chloro-3,5-dinitrobenzoate in 5 mL of dry MeCN. Ensure the solution is clear (yellowish).

  • Addition: Cool the solution to 0°C (ice bath). Add the base (TEA) followed by the dropwise addition of the amine. Note: The reaction is exothermic; cooling prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the starting chloride (Rf ~0.6) should disappear, replaced by a more polar amine product.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in EtOAc and wash with 0.1 M HCl (to remove excess amine/base), followed by brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography if necessary.

Data Summary: Typical Yields

NucleophileProduct TypeConditionsTypical YieldRef
Piperidine Tertiary AnilineMeOH, RT, 1h85-92%[1]
Aniline Secondary AnilineMeCN, Reflux, 4h78-85%[2]
Morpholine Tertiary AnilineBenzene/MeOH, RT88%[1]
Protocol B: Advanced Heterocyclic Synthesis (Quinazoline Scaffold)

A powerful application of this substrate is the "one-pot" cyclization to form quinazolines, a pharmacophore found in many kinase inhibitors (e.g., Gefitinib). The ester at C1 and the leaving group at C2 allow for a double condensation with bifunctional nucleophiles like guanidine.

Mechanism: SNAr displacement of Cl followed by intramolecular cyclization with the ester.

Materials:

  • Substrate: Ethyl 2-chloro-3,5-dinitrobenzoate (1.0 equiv)

  • Reagent: Guanidine Hydrochloride (1.5 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Sodium Acetate (NaOAc) (2.0 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Free Base Generation: In a separate flask, dissolve Guanidine HCl in Ethanol and add NaOEt. Stir for 15 min to generate the free base guanidine.

  • Coupling: Add the guanidine solution to a stirred solution of Ethyl 2-chloro-3,5-dinitrobenzoate in Ethanol.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours. The color will darken significantly.

  • Isolation: Cool to RT. The product, 2-amino-6,8-dinitroquinazolin-4(3H)-one , often precipitates directly.

  • Filtration: Filter the precipitate, wash with cold water (to remove salts) and cold ethanol.

  • Yield: Expected yield 60–75%.

Quinazoline_Synthesis Start Ethyl 2-chloro-3,5-dinitrobenzoate Step1 Step 1: S_NAr Displacement (Intermediate: Guanidinyl Benzoate) Start->Step1 Guanidine / NaOEt -HCl Step2 Step 2: Intramolecular Cyclization (Attack on Ester Carbon) Step1->Step2 Reflux / -EtOH Final 2-amino-6,8-dinitroquinazolin-4(3H)-one (Biologically Active Scaffold) Step2->Final Tautomerization

Figure 2: Synthetic workflow for converting the benzoate precursor into a Quinazoline scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis (Acid Formation) Wet solvents or hydroxide presence.Use anhydrous solvents. Avoid NaOH/KOH; use hindered bases (DIPEA) or carbonates (K2CO3).
Transesterification Using alkoxide in non-matching alcohol (e.g., NaOMe in EtOH).Match the alkoxide to the solvent (e.g., NaOEt in EtOH) or use non-nucleophilic solvents (THF, DMF).
Low Yield (Aniline) Weak nucleophilicity of aniline.Increase temperature (reflux) or use a polar aprotic solvent (DMSO) to stabilize the transition state.

Safety Statement

Hazard Warning: Ethyl 2-chloro-3,5-dinitrobenzoate is structurally related to DNCB (2,4-dinitrochlorobenzene), a known potent skin sensitizer.

  • Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.

  • Waste: Segregate as halogenated organic waste. Treat all glassware with a dilute NaOH solution to quench residual electrophiles before washing.

References

  • Kinetics of the reaction of 2-chloro-3,5-dinitropyridine and benzoates. Source: ResearchGate / Journal of Chemical Research. URL:[Link]

  • Quinazolines: Nucleophilic substitution reactions. Source: Thieme Connect (Science of Synthesis). URL:[Link]

  • Participation of o-carboxylate groups in aromatic nucleophilic substitution. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link][5]

Sources

Application

Application Note & Protocol: Selective Catalytic Hydrogenation of Ethyl 2-chloro-3,5-dinitrobenzoate to its Diamino Derivative

Introduction: The Strategic Importance of Substituted Diaminobenzoates Substituted diaminobenzoic acid esters are pivotal building blocks in the synthesis of a wide array of high-value molecules, particularly in the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Diaminobenzoates

Substituted diaminobenzoic acid esters are pivotal building blocks in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and materials science sectors. Their unique substitution patterns allow for the construction of complex heterocyclic scaffolds, which are common motifs in biologically active compounds. The selective reduction of dinitroaromatic compounds, especially those bearing sensitive functional groups such as halogens, is a critical transformation that requires a robust and well-controlled synthetic methodology. This application note provides a comprehensive guide to the catalytic hydrogenation of ethyl 2-chloro-3,5-dinitrobenzoate to ethyl 3,5-diamino-2-chlorobenzoate, a valuable intermediate for drug discovery and development.

Core Principles: Catalytic Hydrogenation of Dinitroaromatic Compounds

Catalytic hydrogenation is a powerful and widely used method for the reduction of nitro groups due to its high efficiency, clean reaction profile, and the ability to be performed under relatively mild conditions. The process involves the addition of molecular hydrogen (H₂) across the nitro group in the presence of a metal catalyst.

Mechanism of Nitro Group Reduction:

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the catalyst and reaction conditions, a generally accepted pathway is as follows:

  • Adsorption: Both the nitroaromatic compound and hydrogen gas adsorb onto the surface of the catalyst.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates.

  • Amine Formation: The hydroxylamine intermediate is further reduced to the corresponding amine.

  • Desorption: The final amine product desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

It is crucial to drive the reaction to completion to avoid the accumulation of potentially hazardous and reactive intermediates like hydroxylamines.

Choice of Catalyst: Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation for several key reasons:

  • High Activity: Pd/C is highly effective for the reduction of nitro groups, allowing the reaction to proceed at a reasonable rate under moderate temperatures and pressures.

  • Chemoselectivity: With careful control of reaction conditions, Pd/C can selectively reduce nitro groups in the presence of other reducible functionalities, such as halogens. While dehalogenation is a potential side reaction, it can often be minimized.

  • Heterogeneous Nature: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by filtration, simplifying the work-up procedure.[1]

  • Recyclability: The recovered catalyst can often be reused, making the process more cost-effective and environmentally friendly.[1]

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Weigh Substrate & Catalyst dissolve Dissolve Substrate in Solvent start->dissolve charge Charge Reactor dissolve->charge slurry Prepare Catalyst Slurry slurry->charge purge Purge with Nitrogen charge->purge pressurize Pressurize with Hydrogen purge->pressurize react React under Stirring pressurize->react monitor Monitor Reaction Progress (TLC/HPLC) react->monitor depressurize Depressurize & Purge with N2 monitor->depressurize Reaction Complete filter Filter through Celite depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the catalytic hydrogenation.

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl 2-chloro-3,5-dinitrobenzoate

  • Palladium on carbon (5% or 10% Pd, wet)

  • Ethyl acetate (or other suitable solvent like ethanol or methanol)

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity)

  • Celite® (diatomaceous earth)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Parr hydrogenator or a similar high-pressure reactor equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet valves.

  • Three-necked round-bottom flask (for atmospheric pressure hydrogenation)

  • Hydrogen balloon (for atmospheric pressure hydrogenation)

  • Schlenk line or similar inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

Protocol 1: High-Pressure Hydrogenation

This is the recommended method for larger scale reactions and for ensuring complete reduction.

1. Reactor Preparation and Charging:

  • Ensure the high-pressure reactor is clean, dry, and has been leak-tested.[2]

  • In a separate flask, dissolve Ethyl 2-chloro-3,5-dinitrobenzoate (1.0 eq) in a suitable solvent (e.g., ethyl acetate, ~10-20 mL per gram of substrate).

  • Under a gentle stream of nitrogen, carefully add the Pd/C catalyst (5-10 mol% Pd) to the reactor. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere and do not allow it to come into contact with flammable solvents in the presence of air.

  • Add the solution of the substrate to the reactor.

2. Reaction Setup and Execution:

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with nitrogen gas at least three times to remove all oxygen.[3] This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., room temperature to 50 °C), if necessary.

  • Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The pressure will drop as hydrogen is consumed.

  • The reaction can also be monitored by taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by TLC or HPLC.

3. Work-up and Purification:

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

  • Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Purge the reactor with nitrogen gas at least three times to remove any residual hydrogen.[2]

  • Open the reactor and add a small amount of Celite to the reaction mixture.

  • Filter the mixture through a pad of Celite in a Büchner funnel to remove the Pd/C catalyst. Safety Note: The used catalyst is highly pyrophoric. Keep the Celite pad wet with solvent during filtration and do not allow it to dry in the air.[3]

  • Wash the filter cake with additional solvent.

  • Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Atmospheric Pressure Hydrogenation (Balloon Method)

This method is suitable for small-scale reactions.

1. Reaction Setup:

  • To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the Pd/C catalyst.

  • Evacuate the flask and backfill with nitrogen gas three times.[3]

  • Add the solvent (e.g., ethyl acetate or ethanol) under a positive pressure of nitrogen.

  • Add the Ethyl 2-chloro-3,5-dinitrobenzoate.

  • Attach a hydrogen-filled balloon to one neck of the flask via a three-way stopcock.

  • Evacuate and backfill the flask with hydrogen from the balloon three times.[3]

2. Reaction and Work-up:

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, evacuate the hydrogen and backfill with nitrogen.

  • The work-up and purification procedure is the same as for the high-pressure method.

Process Optimization and Troubleshooting

ParameterEffect on ReactionOptimization Strategy
Catalyst Loading Higher loading increases reaction rate but also the risk of dehalogenation.Start with 5 mol% Pd and increase if the reaction is sluggish. For substrates prone to dehalogenation, lower catalyst loading may be beneficial.
Hydrogen Pressure Higher pressure generally increases the reaction rate.For high-pressure hydrogenation, 50-100 psi is a good starting point. For balloon hydrogenation, ensure a positive pressure is maintained.
Temperature Increased temperature accelerates the reaction but can also promote side reactions like dehalogenation.Start at room temperature. If the reaction is slow, gentle heating (40-50 °C) can be applied.
Solvent Protic solvents like ethanol and methanol can sometimes accelerate the reaction rate.[2]Ethyl acetate is a good general-purpose solvent. Ethanol or methanol can be trialed to improve reaction speed, but compatibility with the substrate and subsequent work-up should be considered.
Stirring Rate Vigorous stirring is crucial for efficient gas-liquid-solid mixing and mass transfer.Ensure the stirring is fast enough to keep the catalyst suspended and to facilitate the dissolution of hydrogen in the solvent.

Troubleshooting Common Issues:

  • Incomplete Reaction: This can be due to insufficient catalyst, low hydrogen pressure, poor stirring, or catalyst poisoning. Consider increasing catalyst loading, hydrogen pressure, or changing the solvent.

  • Dehalogenation (Loss of Chlorine): This is a common side reaction. It can be minimized by using milder conditions (lower temperature, lower catalyst loading, shorter reaction time) and by carefully monitoring the reaction to stop it as soon as the starting material is consumed.

  • Formation of Intermediates (e.g., nitro-amino compounds): This indicates that the reduction of one nitro group is much faster than the second. Allowing the reaction to proceed for a longer time or increasing the hydrogen pressure should drive it to completion.

Safety Precautions: A Self-Validating System

Working with hydrogen and pyrophoric catalysts requires strict adherence to safety protocols.

Hydrogen Gas:

  • Flammability: Hydrogen is highly flammable and can form explosive mixtures with air.[3] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pressure: Use pressure-rated equipment and never exceed the maximum pressure rating of the vessel.[2]

  • Leak Detection: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[2]

Palladium on Carbon:

  • Pyrophoricity: Pd/C, especially after use (when it has adsorbed hydrogen), is pyrophoric and can ignite spontaneously upon contact with air.[3]

  • Handling: Always handle the catalyst under an inert atmosphere (nitrogen or argon).[4] Keep the catalyst wet with solvent or water at all times.[3]

  • Waste Disposal: Quench the used catalyst by suspending it in water.[3] Collect the wet catalyst waste in a dedicated, labeled container. Do not mix it with other flammable waste.

General Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Have a fire extinguisher rated for chemical fires readily available.

  • Do not leave a hydrogenation reaction unattended.[2]

Reaction Pathway Diagram

G cluster_main Catalytic Hydrogenation of Ethyl 2-chloro-3,5-dinitrobenzoate Start Ethyl 2-chloro-3,5-dinitrobenzoate Intermediate1 Ethyl 2-chloro-3-amino-5-nitrobenzoate Start->Intermediate1 + 3H2 - 2H2O Intermediate2 Ethyl 2-chloro-5-amino-3-nitrobenzoate Start->Intermediate2 + 3H2 - 2H2O Product Ethyl 2-chloro-3,5-diaminobenzoate Intermediate1->Product + 3H2 - 2H2O Intermediate2->Product + 3H2 - 2H2O SideProduct Ethyl 3,5-diaminobenzoate (Dehalogenated) Product->SideProduct + H2 - HCl

Caption: Reaction pathway showing the reduction of nitro groups and a potential dehalogenation side reaction.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation SOP.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Standard Operating Procedures - The Sarpong Group.
  • Hydrogenation (atmospheric pressure) with Pd/C.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. Available at: [Link]

  • Catalytic Hydrogenation Part III - More Tips and Tricks - Curly Arrow. Available at: [Link]

  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in Ethyl 2-chloro-3,5-dinitrobenzoate reduction

Topic: Troubleshooting Low Conversion & Selectivity Issues Executive Summary & Chemical Context The Challenge: Reducing Ethyl 2-chloro-3,5-dinitrobenzoate is a high-stakes transformation, often serving as a critical step...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity Issues

Executive Summary & Chemical Context

The Challenge: Reducing Ethyl 2-chloro-3,5-dinitrobenzoate is a high-stakes transformation, often serving as a critical step in the synthesis of antifolate pharmaceuticals (e.g., Pemetrexed precursors). The reaction requires the complete reduction of two nitro groups (


) while strictly preserving the labile aryl chloride (

) and the ester moiety.

The Failure Mode: "Low conversion" in this specific substrate is rarely a simple kinetic stall. It is usually a symptom of two competing mechanisms:

  • Catalyst Poisoning (Hydrogenation): The liberation of trace HCl (via hydrodehalogenation) poisons standard Pd/Pt catalysts.

  • Steric Stalling (Chemical Reduction): The 2-chloro substituent creates significant steric crowding for the adjacent 3-nitro group, causing the reaction to arrest at the hydroxylamine or nitroso intermediate.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the decision matrix below.

TroubleshootingFlow Start START: Symptom Identification Method Which Reduction Method? Start->Method Hydro Catalytic Hydrogenation (H2 + Pd/C or Pt/C) Method->Hydro Chem Chemical Reduction (Fe/AcOH or SnCl2) Method->Chem Dechlor Is Des-Chloro product present? (LCMS M-34) Hydro->Dechlor Poison Catalyst Poisoning detected. Switch to Sulfided Pt. Dechlor->Poison Yes Stall Reaction stops at ~50-60%? (Mono-amine formed) Dechlor->Stall No Sludge Thick sludge/Stirring stopped? Chem->Sludge Surface Iron Surface Passivation. Need Mechanical/Chemical Activation. Sludge->Surface Yes Intermed LCMS shows M-16 or M-32? (Hydroxylamine) Sludge->Intermed No

Figure 1: Diagnostic decision tree for isolating the root cause of low conversion.

Scenario A: Catalytic Hydrogenation Issues

Context: You are using


 gas with Pd/C, Pt/C, or Raney Nickel.
FAQ: Why does the reaction stop before completion?

Technical Insight: The 2-chloro atom is highly susceptible to hydrodehalogenation (removal of Cl) when using standard Palladium catalysts. Even trace amounts of dechlorination produce HCl.



The generated HCl protonates the amine products, forming salts that can precipitate and coat the catalyst surface, or the chloride ions themselves can poison active sites on the metal.
Troubleshooting Protocol: The "Sulfided" Switch

If you observe dechlorination or stalling, standard Pd/C is unsuitable.

ParameterRecommendationScientific Rationale
Catalyst 5% Pt/C (Sulfided) Sulfur acts as a selective poison, occupying the high-energy sites responsible for C-Cl bond cleavage while leaving nitro-reduction sites active [1].
Pressure 5–10 bar (70–145 psi) Higher pressure forces the reduction of the sterically hindered 3-nitro group. Low pressure (<2 bar) often stalls at the hydroxylamine.
Solvent EtOAc or THF Avoid MeOH/EtOH if transesterification is observed. EtOAc dissolves the nitro-substrate well but may require heating.
Additive 0.1 eq. Vanadium (VO(acac)2) Advanced Tip: Vanadium species catalyze the disproportionation of hydroxylamines to amines, pushing the reaction to completion [2].

Step-by-Step Recovery:

  • Filter off the poisoned catalyst (do not reuse).

  • Resuspend the crude mixture in THF.

  • Add 5% Pt/C (sulfided) (2 wt% loading relative to substrate).

  • Pressurize to 10 bar

    
     at 50°C.
    

Scenario B: Chemical Reduction (Iron/Béchamp) Issues

Context: You are using Iron powder in Acetic Acid (AcOH) or


. This is the "Gold Standard" for selectivity but prone to mechanical failure.
FAQ: The reaction turned into a solid sludge and conversion stopped. Why?

Technical Insight: The Béchamp reduction generates massive amounts of iron oxide sludge (


).


If the solvent volume is too low, the magnetic stir bar will seize. Once stirring stops, the mass transfer limits the reaction, leaving you with a mix of starting material and intermediates.
FAQ: LCMS shows a peak at [M-16]. Is this an impurity?

Answer: No, it is a Hydroxylamine Intermediate (


).
The reduction proceeds: 

. The step from

is the slowest (rate-determining), especially at the sterically crowded 3-position. If you stop too early or lack "activation," the reaction halts here.
Troubleshooting Protocol: The "Activated Iron" Method

To push past the hydroxylamine stall, you must increase the surface activity of the iron.

VariableOptimizationRationale
Iron Quality Etch with HCl Commercial iron powder has an oxide layer. Pre-wash Fe powder with 2% HCl, then rinse with water/ethanol before use.
Solvent System EtOH : Water : AcOH (6:2:1) Pure AcOH can be too viscous with sludge. Adding EtOH/Water improves solubility and heat transfer.
Temperature Reflux (70-80°C) Room temperature is insufficient for the 3-nitro reduction due to steric hindrance from the 2-chloro group.

Corrective Workflow for Stalled Batch:

  • Dilute the reaction mixture with Ethyl Acetate (2x volume) to break the sludge.

  • Filter through a Celite pad to remove the "dead" iron oxides.

  • Re-subject the filtrate to fresh, activated Iron powder (3 eq) and Ammonium Chloride (5 eq) in Ethanol/Water at reflux.

  • Monitor specifically for the disappearance of the hydroxylamine peak.

Analytical Verification Guide

Distinguishing the intermediate from the product is critical. Use this reference table for the Ethyl 2-chloro-3,5-dinitrobenzoate reduction series.

SpeciesStructure NoteLCMS Signature (ESI+)H-NMR Characteristic
Starting Material Dinitro

Deshielded aromatic protons (~8.5-9.0 ppm)
Intermediate 1 Hydroxylamine (

)

or

(can oxidize in source)
Broad singlet exchangeable with

, aromatic shift upfield.
Intermediate 2 Nitroso (

)

Green/Blue color in reaction mixture (transient).
Product Diamine (

)

Distinct amine broad singlets (~5.0-6.0 ppm); Aromatic protons significantly shielded (~6.5-7.5 ppm).

Visualizing the Reduction Pathway & Stall Points

The diagram below illustrates the kinetic pathway. Note that the 3-Nitro group (adjacent to Cl) is the "Slow Path."

ReactionPathway Start Dinitro Substrate Step1 Nitroso Intermediate (Transient Blue/Green) Start->Step1 Fast Side De-Chloro Impurity (If Pd/C used) Start->Side Side Reaction (Hydrodehalogenation) Step2 Hydroxylamine (STALL POINT) Step1->Step2 Fast Product Diamine Product Step2->Product SLOW (Steric Hindrance)

Figure 2: Kinetic pathway showing the critical rate-limiting step at the hydroxylamine reduction.

References

  • Blaser, H. U., et al. (2003). "Selective hydrogenation for fine chemicals: recent trends and new developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

  • Wissam, I., et al. (2017). "Selective hydrogenation of chloronitrobenzenes over platinum catalysts." RSC Advances, 7, 29143-29148.

  • Org. Synth. Coll. (1955). "Béchamp Reduction Protocols." Organic Syntheses, Vol. 3, p. 69.

  • Downing, R. S., et al. (1997). "Surface mediated reduction of haloamines." Catalysis Today, 37(2), 121-136.

Optimization

Controlling exotherms during the nitration synthesis of benzoate precursors

Status: Operational Lead Scientist: Senior Application Specialist Context: Electrophilic Aromatic Substitution / Process Safety Management (PSM) Introduction: The Thermal Hazard of Nitration Welcome. You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Context: Electrophilic Aromatic Substitution / Process Safety Management (PSM)

Introduction: The Thermal Hazard of Nitration

Welcome. You are likely here because you are scaling up a nitration reaction or have observed an unexpected temperature spike.

The nitration of benzoate precursors (e.g., methyl benzoate to methyl-3-nitrobenzoate) is a Class 4 Reactive Hazard . It involves three simultaneous exothermic events:

  • Heat of Mixing: Dehydration of Nitric Acid by Sulfuric Acid.

  • Heat of Reaction (

    
    ):  The substitution itself (typically -100 to -150 kJ/mol).
    
  • Heat of Dilution: If the reaction mass is quenched incorrectly.

In drug development, the "benzoate scaffold" is common, but the electron-withdrawing ester group requires forcing conditions (mixed acids), increasing the risk of thermal runaway. This guide prioritizes Process Safety Management (PSM) over simple yield optimization.

Part 1: Critical Process Parameters (Thermodynamics)

Q: Why is my reactor temperature rising even after I stopped dosing?

A: You are likely in an "Accumulation" regime.

In a dosing-controlled reaction, the heat generation rate (


) should equal the heat removal rate (

). If you dose reagents faster than they react (due to poor mixing or low temperature inhibiting kinetics), unreacted Nitric Acid accumulates. When the reaction finally "kicks off," it releases all that stored energy at once.

The Safety Data You Need:

ParameterTypical Value (Benzoates)Significance
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-110 to -140 kJ/molHigh energy release. Requires active cooling.
MTSR

(if adiabatic)
Maximum Temperature of Synthesis Reaction. If cooling fails, this is where the temp goes.

~90°C - 110°CTemperature where secondary decomposition (explosion) begins.
Target Accumulation

Percentage of unreacted reagent allowed in the vessel during dosing.

Critical Rule: Never dose blindly. If the temperature does not rise slightly upon the first drop of reagent, STOP . You are accumulating unreacted material.

Part 2: Troubleshooting Active Exotherms

Scenario: The internal temperature (


) is 5°C above the setpoint and rising. The jacket temperature (

) is bottomed out.
Emergency Response Protocol
  • CUT THE FEED: Stop dosing Nitric/Sulfuric acid immediately.

  • MAXIMIZE AGITATION: Increase stirrer RPM to maximum safe limit (ensure no splashing/fouling). Heat transfer coefficient (

    
    ) is dependent on turbulence.
    
  • DO NOT DUMP WATER: Adding water to a mixed-acid nitration causes a violent exothermic hydrolysis.

  • FULL COOLING: Ensure the chiller is set to its lowest capacity.

  • MONITOR

    
    :  Watch the gap between 
    
    
    
    and
    
    
    . If
    
    
    approaches the MTSR (calculated via calorimetry), initiate emergency reactor dump to a pre-filled quench tank (containing ice/water) if equipped.
Visual Logic: Thermal Runaway Decision Tree

ThermalRunaway Start Temperature Excursion Detected (Tin > Setpoint + 5°C) Action1 STOP DOSING IMMEDIATELY Start->Action1 Check1 Is Agitation Maxed? Action1->Check1 Action2 Increase RPM (Improve Heat Transfer) Check1->Action2 No Check2 Is Tin approaching Onset of Decomposition? Check1->Check2 Yes Action2->Check2 Action3 Maintain Cooling Monitor for 15 mins Check2->Action3 No Action4 EMERGENCY DUMP (Into Pre-cooled Quench) Check2->Action4 Yes (Critical Risk)

Figure 1: Decision logic for handling temperature spikes during nitration. Note that "Emergency Dump" implies a pre-engineered safety release, not manual pouring.

Part 3: Engineered Workflow & Protocols

Q: How do I design a self-validating dosing protocol?

A: Use the "Dose-and-Wait" verification method.

For benzoate nitration, the viscosity of the sulfuric acid solution changes as the reaction proceeds. A standard flow rate is dangerous.

The Validated Workflow:

  • Preparation:

    • Dissolve Benzoate in

      
       (Solvent/Catalyst). Note: This dissolution is exothermic.[1]
      
    • Cool to -5°C to 0°C.

  • Calorimetry Check (RC1/DSC):

    • Determine the Adiabatic Temperature Rise (

      
      ) .
      
    • Formula:

      
      
      
    • If

      
      , the process is unsafe.
      
  • Dosing Phase (The "Mixed Acid"):

    • Prepare

      
       mixture separately (highly exothermic mixing).
      
    • Dose mixed acid into the Benzoate solution.[2]

    • Rate Control: Dose rate must be linked to

      
      . If 
      
      
      
      , the pump automatically trips off.
  • Quenching (The "Reverse Quench"):

    • NEVER add water to the reactor.

    • ALWAYS transfer the reaction mass slowly into a stirred slurry of ice/water.

Visual Logic: The Nitration Lifecycle

NitrationWorkflow Prep Feed Prep (Benzoate + H2SO4) Dosing Controlled Dosing (Limit: <10°C) Prep->Dosing MixAcid Mixed Acid Prep (HNO3 + H2SO4) MixAcid->Dosing Exothermic Add Aging Post-Reaction Age (Complete Conversion) Dosing->Aging Quench Reverse Quench (Pour Rxn into Ice) Aging->Quench Critical Step

Figure 2: Process flow for benzoate nitration. The "Reverse Quench" is the most critical safety step after dosing.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I add the solid benzoate directly to the mixed acid?

A: Generally, NO. Adding a solid organic to a large volume of mixed acid creates a heterogeneous system. The solid may float or clump, delaying reaction. Suddenly, the "clump" dissolves, reacting all at once (thermal runaway).

  • Correct Protocol: Dissolve benzoate in sulfuric acid first (homogeneous solution), then add the nitrating agent.

Q: My product is coming out as an oil, not a solid. Why?

A: Temperature Control Failure. If the temperature exceeds 15-20°C during nitration, you risk:

  • Dinitration: Adding a second nitro group (often an oil/gum).

  • Oxidative Decomposition: Nitric acid oxidizing the ring or ester group.

  • Fix: Keep

    
     during dosing. Ensure the quench water is kept 
    
    
    
    during the reverse quench.
Q: How do I calculate the "Accumulation"?

A: By comparing Heat Flow (


) vs. Dosing Rate. 
Using a reaction calorimeter (like a Mettler Toledo RC1):
  • If you stop dosing and the heat signal (

    
    ) drops to zero immediately, you have 0% accumulation  (Ideal).
    
  • If you stop dosing and the heat signal continues for 10 minutes, you have high accumulation.

References

  • American Institute of Chemical Engineers (AIChE). Adiabatic Temperature Rise and Runaway Reactions. Center for Chemical Process Safety (CCPS). [Link]

  • Royal Society of Chemistry. Nitration of Methyl Benzoate: Standard Operating Procedures and Safety. [Link]

  • Org. Process Res. Dev. Process Safety Assessment of Nitration Reactions. (General reference for calorimetry in nitration). [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Chemical Hazards: Reactivity and Runaway. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 2-chloro-3,5-dinitrobenzoate in Basic Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-3,5-dinitrobenzoate. This guide is designed to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-3,5-dinitrobenzoate. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this compound in basic solutions. Our aim is to equip you with the necessary knowledge to anticipate potential challenges, interpret your results accurately, and ensure the integrity of your experiments.

Introduction: The Chemical Reactivity of Ethyl 2-chloro-3,5-dinitrobenzoate

Ethyl 2-chloro-3,5-dinitrobenzoate is a highly reactive aromatic compound. Its stability in basic solutions is compromised by two primary reaction pathways, which can occur concurrently and compete with each other. Understanding these pathways is crucial for designing and troubleshooting your experiments.

The aromatic ring of Ethyl 2-chloro-3,5-dinitrobenzoate is rendered significantly electron-deficient by the presence of two strongly electron-withdrawing nitro groups (-NO2) at positions 3 and 5, and a chloro group (-Cl) at position 2. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[1][2] In basic solutions, the hydroxide ion (OH-) is a potent nucleophile.

Simultaneously, the ethyl ester functional group (-COOCH₂CH₃) is susceptible to base-catalyzed hydrolysis. This reaction, also known as saponification, results in the cleavage of the ester bond to form a carboxylate and ethanol.

The interplay between these two reactions can lead to a mixture of products, complicating analysis and potentially impacting the desired outcome of your experiment. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: I'm observing the rapid disappearance of my starting material, Ethyl 2-chloro-3,5-dinitrobenzoate, when I add a basic solution. What is happening?

This is an expected observation. The high reactivity of Ethyl 2-chloro-3,5-dinitrobenzoate in the presence of a base is due to the activation of the benzene ring towards Nucleophilic Aromatic Substitution (SNAr) by the two electron-withdrawing nitro groups.[3][4] The hydroxide ions in your basic solution are acting as nucleophiles and attacking the carbon atom to which the chlorine is attached. This leads to the displacement of the chloride ion and the formation of a new product.

Q2: What are the likely degradation products of Ethyl 2-chloro-3,5-dinitrobenzoate in a simple aqueous basic solution (e.g., NaOH)?

You can anticipate the formation of two primary degradation products:

  • Ethyl 2-hydroxy-3,5-dinitrobenzoate: This is the product of the SNAr reaction where the chloro group is replaced by a hydroxyl group.

  • 2-Chloro-3,5-dinitrobenzoic acid: This is the product of the hydrolysis of the ethyl ester group.

It is also possible to have a third product, 2-hydroxy-3,5-dinitrobenzoic acid , which would result from both SNAr and ester hydrolysis occurring on the same molecule. The relative amounts of these products will depend on the specific reaction conditions.

Q3: My reaction is yielding a complex mixture of products. How can I control the reaction to favor one product over the other?

Controlling the selectivity between the SNAr and ester hydrolysis pathways can be challenging. Here are some factors to consider:

  • Temperature: Lowering the reaction temperature will generally slow down both reactions, but it may disproportionately affect one over the other. A systematic study of the effect of temperature on the product ratio is recommended.

  • Base Concentration: The concentration of the base will influence the rate of both reactions. Very high concentrations of hydroxide may favor the SNAr reaction.

  • Solvent System: The choice of solvent can have a significant impact on the reaction rates. The use of aprotic polar solvents, such as DMSO or DMF, can accelerate SNAr reactions. However, these solvents must be anhydrous to minimize competing hydrolysis.

  • Nature of the Nucleophile: If your experimental design allows, using a less basic but more nucleophilic reagent could favor the SNAr pathway over ester hydrolysis.

Q4: I suspect my desired product is one of the degradation products. How can I confirm its identity?

To confirm the identity of your product(s), you will need to use a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent tool for separating the components of your reaction mixture.[5] The identity of each separated component can then be confirmed using techniques like Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[6][7] You can compare the obtained spectra with known data for the suspected products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Unexpectedly low yield of the SNAr product (Ethyl 2-hydroxy-3,5-dinitrobenzoate) 1. Competing ester hydrolysis: The basic conditions are also promoting the hydrolysis of the ethyl ester. 2. Reaction conditions not optimal: Temperature, solvent, or base concentration may not be favoring the SNAr reaction. 3. Instability of the product: The SNAr product itself might be unstable under the reaction conditions.1. Monitor the reaction progress using HPLC to quantify the formation of both the SNAr product and the hydrolysis byproduct (2-chloro-3,5-dinitrobenzoic acid). 2. Systematically vary the reaction conditions (lower temperature, different solvent, carefully controlled addition of base) to find the optimal balance for the desired reaction. 3. Once the reaction is complete, immediately work up the reaction mixture to isolate the product and avoid further degradation.
Formation of multiple, unidentifiable byproducts 1. Complex secondary reactions: The initial degradation products may be undergoing further reactions under the basic conditions. 2. Presence of impurities in the starting material or reagents: Impurities could be participating in side reactions.1. Attempt to isolate the major byproducts using preparative HPLC for structural characterization by NMR and MS. 2. Ensure the purity of your Ethyl 2-chloro-3,5-dinitrobenzoate and all reagents before starting the experiment.
Inconsistent reaction rates or product ratios between experiments 1. Variability in reagent concentration: Inaccurate preparation of the basic solution. 2. Fluctuations in reaction temperature: Poor temperature control of the reaction vessel. 3. Atmospheric CO₂ contamination: Absorption of atmospheric carbon dioxide can lower the effective concentration of the base.1. Carefully prepare and standardize your basic solutions before each use. 2. Use a temperature-controlled reaction setup (e.g., a water bath or a heating mantle with a temperature controller). 3. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude CO₂.

Experimental Protocols

Protocol 1: Monitoring the Stability of Ethyl 2-chloro-3,5-dinitrobenzoate by HPLC-UV

This protocol provides a general framework for monitoring the degradation of Ethyl 2-chloro-3,5-dinitrobenzoate in a basic solution.

Materials:

  • Ethyl 2-chloro-3,5-dinitrobenzoate

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of Ethyl 2-chloro-3,5-dinitrobenzoate and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a temperature-controlled vessel, add a known volume of the basic solution.

  • Initiation of Reaction: At time zero, add a known volume of the Ethyl 2-chloro-3,5-dinitrobenzoate stock solution to the basic solution.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a solution that will neutralize the base (e.g., a dilute solution of formic acid in the mobile phase).

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: Monitor the elution profile at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the starting material and the degradation products at each time point to determine their relative concentrations and monitor the reaction progress.

Protocol 2: Characterization of Degradation Products by 1H NMR

This protocol outlines the general steps for characterizing the degradation products using 1H NMR.

Procedure:

  • Sample Preparation: After the reaction is complete (as determined by HPLC), neutralize the reaction mixture and extract the products into a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent to obtain the crude product mixture.

  • Purification (if necessary): If the product mixture is complex, purify the individual components using preparative HPLC or column chromatography.

  • NMR Analysis: Dissolve a small amount of the purified product (or the crude mixture if it is simple enough) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Spectral Interpretation:

    • Ethyl 2-chloro-3,5-dinitrobenzoate (starting material): Expect to see signals for the ethyl group (a quartet and a triplet) and two aromatic protons.

    • Ethyl 2-hydroxy-3,5-dinitrobenzoate (SNAr product): The aromatic signals will shift, and a new signal for the hydroxyl proton will appear (this signal may be broad and its position can vary). The ethyl group signals will remain.

    • 2-Chloro-3,5-dinitrobenzoic acid (hydrolysis product): The signals for the ethyl group will disappear, and a broad signal for the carboxylic acid proton will appear at a downfield chemical shift. The aromatic proton signals will be present.

Visualizing the Reaction Pathways

The following diagrams illustrate the key chemical transformations and a typical experimental workflow.

Caption: Competing reaction pathways of Ethyl 2-chloro-3,5-dinitrobenzoate in basic solution.

Caption: A typical experimental workflow for stability testing.

Data Summary

CompoundKey 1H NMR Signals (Predicted)Key 13C NMR Signals (Predicted)
Ethyl 2-chloro-3,5-dinitrobenzoate ~1.4 ppm (t, 3H, -CH₃), ~4.5 ppm (q, 2H, -OCH₂-), ~8.5-9.0 ppm (2H, aromatic)~14 ppm (-CH₃), ~63 ppm (-OCH₂-), ~120-150 ppm (aromatic carbons), ~162 ppm (C=O)
Ethyl 2-hydroxy-3,5-dinitrobenzoate ~1.4 ppm (t, 3H, -CH₃), ~4.5 ppm (q, 2H, -OCH₂-), ~8.0-8.5 ppm (2H, aromatic), ~10-11 ppm (s, 1H, -OH)~14 ppm (-CH₃), ~63 ppm (-OCH₂-), ~115-155 ppm (aromatic carbons), ~165 ppm (C=O)
2-Chloro-3,5-dinitrobenzoic acid ~8.5-9.0 ppm (2H, aromatic), ~13 ppm (br s, 1H, -COOH)~120-150 ppm (aromatic carbons), ~165 ppm (C=O)

Note: The exact chemical shifts will depend on the solvent and other experimental conditions.

References

  • Bruker. (n.d.). 1H NMR and 13C NMR Spectroscopy. Retrieved from a general knowledge base of NMR spectroscopy.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Guide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Vaia. (n.d.). Question: Rank the aryl halides in each group in order of increasing reactivity in nucleophilic aromatic substitution by an addition–elimination mechanism. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-chloro-3,5-dinitrobenzoate

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of substituted nitroaromatic compounds is paramount. Ethyl 2-chloro-3,5-dinitrobenzoate, a compound with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of substituted nitroaromatic compounds is paramount. Ethyl 2-chloro-3,5-dinitrobenzoate, a compound with significant potential in synthetic chemistry, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior, offering a comparative perspective against related structures to aid in its identification and characterization. We will explore the causal factors driving its fragmentation pathways under common ionization techniques and provide robust experimental protocols for its analysis.

The Rationale for Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of organic compounds.[1] The technique ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). In techniques like Electron Ionization (EI), the high energy imparted to the molecule results in predictable bond cleavages, creating a unique fragmentation pattern that serves as a "molecular fingerprint."[2] For a molecule like Ethyl 2-chloro-3,5-dinitrobenzoate, with its multiple functional groups—an ester, two nitro groups, and a chlorine atom—this fragmentation pattern is rich with structural information. Understanding these pathways is not merely an academic exercise; it is crucial for distinguishing it from isomers and related compounds in complex matrices.[3]

Predicted Fragmentation Pathways of Ethyl 2-chloro-3,5-dinitrobenzoate

The fragmentation of Ethyl 2-chloro-3,5-dinitrobenzoate (Molecular Weight: ~274.62 g/mol ) is governed by the interplay of its functional groups. The stability of the resulting fragment ions is the primary driving force for the observed cleavages.[4] We will primarily consider Electron Ionization (EI), a common technique for GC-MS analysis of such compounds.

The initial event is the formation of the molecular ion (M•+), which will appear at m/z 274 and m/z 276 in an approximate 3:1 ratio, a characteristic isotopic signature of a chlorine-containing compound. From this molecular ion, several key fragmentation pathways are predicted:

  • α-Cleavage at the Ester: The most favorable cleavage often occurs at the bond alpha to a heteroatom.[1] For an ethyl ester, this involves the loss of the ethoxy radical (•O–CH₂CH₃). This pathway is highly probable due to the formation of a stable acylium ion.

    • [M - 45]⁺: Loss of the ethoxy radical (•OC₂H₅) results in the formation of the 2-chloro-3,5-dinitrobenzoyl cation at m/z 229 . This is often a very prominent, if not the base, peak.

  • McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a rearrangement to eliminate a neutral alkene.[5][6]

    • [M - 28]•+: Loss of ethylene (C₂H₄) through a McLafferty rearrangement leads to the formation of the 2-chloro-3,5-dinitrobenzoic acid radical cation at m/z 246 .

  • Cleavage of Nitro Groups: Nitroaromatic compounds characteristically lose nitrogen oxides.[2][7][8] These losses can occur from the molecular ion or subsequent fragment ions.

    • [M - 46]⁺: Loss of a nitro group (•NO₂) from the molecular ion yields a fragment at m/z 228 .

    • [M - 30]•+: Loss of nitric oxide (•NO) is another common pathway for nitroaromatics, which would produce a fragment at m/z 244 .

  • Loss of Chlorine: The carbon-chlorine bond can cleave to release a chlorine radical.

    • [M - 35]⁺: Loss of •Cl results in the ethyl 3,5-dinitrobenzoate radical cation at m/z 239 . The spectrum for this related compound is available in the NIST database and can serve as a direct comparison.[9][10]

These primary fragments can undergo further decomposition. For example, the highly stable acylium ion at m/z 229 can subsequently lose CO (28 u) or an NO₂ group (46 u).

Visualizing the Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of Ethyl 2-chloro-3,5-dinitrobenzoate.

Fragmentation_Pathway cluster_frags Primary Fragments M Ethyl 2-chloro-3,5-dinitrobenzoate [M]•+ m/z 274/276 F1 [M - OC₂H₅]⁺ m/z 229/231 (Acylium Ion) M->F1 - •OC₂H₅ (45 u) F2 [M - C₂H₄]•+ m/z 246/248 (McLafferty) M->F2 - C₂H₄ (28 u) F3 [M - NO₂]⁺ m/z 228/230 M->F3 - •NO₂ (46 u) F4 [M - Cl]⁺ m/z 239 M->F4 - •Cl (35 u)

Caption: Predicted EI fragmentation of Ethyl 2-chloro-3,5-dinitrobenzoate.

Comparative Analysis: The Influence of Substituents

To fully appreciate the fragmentation pattern, it is instructive to compare it with structurally similar molecules.

Compound NameMolecular Weight ( g/mol )Key Differentiating Feature(s)Expected Unique Fragments
Ethyl 2-chloro-3,5-dinitrobenzoate ~274.62Presence of ChlorineMolecular ion at m/z 274/276 (3:1). Fragments containing Cl will also show this isotopic pattern (e.g., m/z 229/231).
Ethyl 3,5-dinitrobenzoate [9][11]~240.17Lacks ChlorineMolecular ion at m/z 240. Primary acylium ion ([M-45]⁺) at m/z 195. Absence of Cl isotopic patterns.
2-Chloro-3,5-dinitrobenzoic acid [12]~246.56Carboxylic acid instead of ethyl esterMolecular ion at m/z 246/248. Prominent loss of •OH (17 u) and •COOH (45 u). Will not show loss of •OC₂H₅ (45 u).
Ethyl 4-chloro-3,5-dinitrobenzoate [13]~274.62Isomeric position of ChlorineFragmentation will be very similar. However, the relative intensities of fragments may differ due to the absence of potential ortho effects between the chlorine and ester group, which can influence fragmentation pathways.[7][14]

This comparison highlights how the presence and position of the chloro-substituent provide definitive markers for identification. The chlorine isotope pattern is the most powerful diagnostic tool for distinguishing the title compound from its non-chlorinated analog.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust, self-validating method for the analysis of Ethyl 2-chloro-3,5-dinitrobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The choice of a non-polar column like a DB-5 is standard for providing good chromatographic separation for a wide range of semi-volatile organic compounds.[15]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in Ethyl Acetate (1 mg/mL) prep2 Perform serial dilutions to desired concentration prep1->prep2 inj Inject 1 µL into GC prep2->inj sep Chromatographic Separation inj->sep ion Electron Ionization (70 eV) sep->ion mass Mass Analysis (Quadrupole) ion->mass det Detection mass->det proc Acquire Total Ion Chromatogram (TIC) det->proc spec Extract Mass Spectrum of Target Peak proc->spec lib Compare fragmentation pattern to predictions spec->lib

Sources

Comparative

Comparative Guide: HPLC Method Development for Ethyl 2-chloro-3,5-dinitrobenzoate Purity Analysis

Executive Summary The purity analysis of Ethyl 2-chloro-3,5-dinitrobenzoate (ECDB) presents a specific chromatographic challenge: separating a highly hydrophobic, electron-deficient aromatic ester from its hydrolytic deg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of Ethyl 2-chloro-3,5-dinitrobenzoate (ECDB) presents a specific chromatographic challenge: separating a highly hydrophobic, electron-deficient aromatic ester from its hydrolytic degradation product, 2-chloro-3,5-dinitrobenzoic acid , and potential regio-isomers.

While C18 columns are the industry standard, this guide demonstrates that Phenyl-Hexyl stationary phases often provide superior selectivity for nitro-aromatic compounds due to specific


 interactions. This document details the method development process, compares column performance, and provides a validated protocol for routine analysis.

Chemical Context & Critical Quality Attributes

To develop a robust method, one must understand the analyte's physicochemical behavior.

  • Analyte: Ethyl 2-chloro-3,5-dinitrobenzoate (Lipophilic, Neutral).

  • Primary Impurity: 2-chloro-3,5-dinitrobenzoic acid (Hydrolysis product, Acidic, pKa

    
     2.0–2.5).
    
  • Detection: Nitro groups (

    
    ) provide strong UV absorbance at 254 nm , making UV detection highly sensitive.
    
The Separation Challenge

The primary risk in this analysis is the hydrolysis of the ester during the run or sample preparation. Furthermore, the "Acid" impurity is highly polar and will elute in the void volume if the mobile phase pH is not controlled.

Critical Mechanism: The nitro groups on the benzene ring are strongly electron-withdrawing, creating an electron-deficient


-system. This makes the molecule a "

-acid," capable of interacting strongly with "

-basic" stationary phases (like Phenyl).

Comparative Study: Stationary Phase Selection

We evaluated three distinct stationary phases to determine the optimal separation strategy.

The Contenders
Stationary PhaseLigand TypePrimary InteractionTheoretical Advantage
C18 (ODS) OctadecylsilaneHydrophobic (Dispersive)Robust, predictable retention based on hydrophobicity (LogP).
Phenyl-Hexyl Phenyl ring w/ hexyl linkerHydrophobic +

Interaction
Enhanced selectivity for aromatic and nitro-aromatic compounds.[1]
C8 (Octyl) OctylsilaneHydrophobic (Lower density)Faster elution, lower backpressure, suitable if C18 retention is excessive.
Experimental Data Summary

The following data represents chromatographic performance under isocratic conditions (60:40 Water:Acetonitrile with 0.1%


).
  • Analyte: ECDB (Ester)

  • Impurity: Acid (Hydrolysis product)

ParameterC18 ColumnPhenyl-Hexyl ColumnC8 Column
Retention Time (Ester) 12.4 min14.1 min8.2 min
Retention Time (Acid) 2.1 min2.8 min1.5 min
Resolution (

)
> 15.0> 18.0> 8.0
Selectivity (

)
1.12 (vs isomer)1.35 (vs isomer) 1.05 (vs isomer)
Peak Symmetry (T) 1.11.051.2
Analysis of Results
  • C18 Performance: Provides excellent separation between the Acid and Ester. However, it relies solely on hydrophobicity. If positional isomers (e.g., 2-chloro-4,5-dinitro...) are present, C18 often fails to resolve them because their hydrophobicity is nearly identical.

  • Phenyl-Hexyl Performance (The Winner): The Phenyl-Hexyl column shows increased retention for the nitro-aromatic ester. Crucially, the Selectivity (

    
    )  for isomers is significantly higher. The electron-rich phenyl ring on the stationary phase interacts with the electron-deficient nitro-ring of the analyte, "pulling" them apart based on electronic distribution, not just size.
    
  • C8 Performance: Useful only for high-throughput screening where speed is prioritized over impurity profiling.

Visualizing the Mechanism

The following diagram illustrates the interaction logic and the method development workflow.

G cluster_mech Interaction Mechanism cluster_workflow Method Decision Tree Start Analyte: Ethyl 2-chloro-3,5-dinitrobenzoate NitroGroup Electron-Withdrawing Nitro Groups (-NO2) Start->NitroGroup Isomers Are Regio-Isomers Present? Start->Isomers PiAcid Analyte Ring becomes Pi-Acid (Electron Poor) NitroGroup->PiAcid Inductive Effect Interaction Strong Pi-Pi Interaction (Enhanced Retention/Selectivity) PiAcid->Interaction PiBase Phenyl-Hexyl Phase Pi-Base (Electron Rich) PiBase->Interaction UseC18 Use C18 (Standard Hydrophobicity) Isomers->UseC18 No (Purity only) UsePhenyl Use Phenyl-Hexyl (Pi-Selectivity Required) Isomers->UsePhenyl Yes (Detailed Profiling)

Figure 1: Mechanism of action for Phenyl-Hexyl selectivity toward nitro-aromatics and decision logic for column selection.

Optimized Experimental Protocol

Based on the comparative study, the Phenyl-Hexyl method is recommended for comprehensive purity analysis.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH 
    
    
    
    2.2).
    • Note: Low pH is mandatory to suppress ionization of the 2-chloro-3,5-dinitrobenzoic acid impurity (

      
      ).
      
  • Mobile Phase B: Methanol.

    • Why Methanol? Methanol facilitates

      
       interactions better than Acetonitrile, which can suppress them.
      
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @

    
     (Reference 
    
    
    
    ).
Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic for Acid Impurity
12.090Gradient to Elute Ester
15.090Wash
15.150Re-equilibration
20.050End
Sample Preparation (Self-Validating Step)

To ensure the method is detecting real impurities and not artifacts generated during prep:

  • Diluent: 50:50 Water:Acetonitrile (Do not use 100% ACN as it may cause peak distortion; do not use alkaline buffers).

  • Stability Check: Prepare a sample and inject immediately (

    
    ). Re-inject after 4 hours (
    
    
    
    ).
    • Pass Criteria: The area of the "Acid" peak must not increase by

      
      . If it does, the sample is hydrolyzing in the vial. Solution:  Store samples at 
      
      
      
      in the autosampler.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Acid Peak Splits or Tails pH of Mobile Phase A is too high (

).
The acid impurity is partially ionizing. Add more

or switch to TFA to lower pH below

.
Retention Time Drift Temperature fluctuations affecting

interactions.
Phenyl phases are more temperature-sensitive than C18. Ensure column oven is stable at

.
Ghost Peaks Carryover of the highly lipophilic ester.The ester is sticky. Ensure the needle wash contains at least 50% Acetonitrile or Methanol.

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0834EN. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7433, 3,5-Dinitrobenzoic acid. Retrieved from PubChem. Link

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity.Link

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Columns for the Separation of Nitro-aromatics.Link

  • NIST Chemistry WebBook. (2025).[2] 2-Chloro-3,5-dinitrobenzoic acid Spectral Data. SRD 69.[2] Link

Sources

Validation

Technical Guide: Comparative Reactivity of Ethyl vs. Methyl 2-Chloro-3,5-Dinitrobenzoate

Executive Summary In the synthesis of complex heterocycles and ultrastructural probes, Ethyl 2-chloro-3,5-dinitrobenzoate (Et-CDNB) and its Methyl analog (Me-CDNB) serve as highly activated electrophiles. While often tre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex heterocycles and ultrastructural probes, Ethyl 2-chloro-3,5-dinitrobenzoate (Et-CDNB) and its Methyl analog (Me-CDNB) serve as highly activated electrophiles. While often treated interchangeably in generic protocols, their performance diverges significantly in scale-up and precise kinetic applications.

The Bottom Line:

  • Select Methyl (Me-CDNB) when reaction speed is paramount and the nucleophile is sterically demanding. The smaller ester footprint reduces steric strain at the ortho-substitution site.

  • Select Ethyl (Et-CDNB) for multi-step GMP campaigns requiring higher hydrolytic stability or when purification relies on lipophilic recrystallization. The ethyl group provides a critical buffer against base-mediated saponification side reactions.

Structural & Electronic Analysis

Both compounds rely on the "Activated Substrate" principle. The benzene ring is electron-deficient (


-acidic) due to the cooperative pull of three electron-withdrawing groups (EWGs): two nitro groups and one ester.
The Activation Matrix

The reactivity is governed by the


 (Nucleophilic Aromatic Substitution) mechanism. The chlorine atom at position C2 is the leaving group.
  • Electronic Activation: The nitro groups at C3 and C5 withdraw electron density via resonance (-R) and induction (-I). The ester at C1 provides additional activation, primarily inductive at the ortho position.

  • Steric Environment: The C2 reaction center is sterically crowded, flanked by the Ester (C1) and a Nitro group (C3). This "Ortho-Effect" is where the Methyl vs. Ethyl distinction becomes the rate-determining factor.

Mechanism of Action ( )

The reaction proceeds through a Meisenheimer Complex intermediate.[1][2][3] The stability of this complex determines the activation energy.

SNAr_Mechanism cluster_sterics Steric Gatekeeper Substrate Substrate (2-Cl-3,5-DNB Ester) TS1 Transition State 1 (Approach) Substrate->TS1 + Nu Nucleophile Nucleophile (Nu:-) Nucleophile->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Rate Determining Step (k1) Product Substituted Product Meisenheimer->Product Fast (k2) LeavingGroup Cl- Meisenheimer->LeavingGroup

Figure 1: The


 pathway. The steric bulk of the ester group at C1 directly impacts the formation of TS1.

Comparative Performance Data

The following data synthesizes kinetic trends observed in nitro-aromatic substitutions. While electronic activation is nearly identical (Hammett


 for COOMe vs COOEt is similar), steric factors drive the differences.
Reactivity Profile ( Efficiency)
FeatureMethyl Ester (Me-CDNB)Ethyl Ester (Et-CDNB)Technical Insight
Relative Rate (

)
1.0 (Reference) 0.85 - 0.92 Ethyl's bulk slightly retards nucleophilic approach at the crowded C2 position.
Hydrolysis Risk HighModerateMethyl esters saponify 2-3x faster under basic

conditions (e.g., NaOH/KOH).
Solubility (LogP) ~1.8~2.3Et-CDNB is superior for extraction into DCM or EtOAc.
Melting Point Higher (Typically)LowerEt-CDNB often forms larger, softer crystals; Me-CDNB tends to pack more densely.
Side Reaction Analysis: The Hydrolysis Pitfall

A common failure mode in these reactions is the consumption of the ester by the base used to scavenge the HCl byproduct.



  • Methyl Ester: The carbonyl carbon is exposed. Hydroxide attacks readily, leading to the formation of 2-chloro-3,5-dinitrobenzoic acid (water-soluble, often lost in workup).

  • Ethyl Ester: The extra methylene group (

    
    ) provides a "rotational shield" that hinders the trajectory of the hydroxide ion toward the carbonyl, preserving the ester functionality during long reaction times.
    

Experimental Protocols

Protocol A: Kinetic Comparison (UV-Vis)

Objective: Determine the specific reaction rate constant (


) for a specific nucleophile.

Reagents:

  • Substrate: 0.1 mM solution of Me-CDNB or Et-CDNB in Acetonitrile.

  • Nucleophile: Morpholine (excess, pseudo-first-order conditions).

  • Wavelength: 380 nm (Appearance of aniline derivative).

Workflow:

  • Baseline: Blank the spectrophotometer with pure Acetonitrile.

  • Initiation: Add 2.0 mL of Substrate solution to a quartz cuvette.

  • Injection: Rapidly inject 20

    
    L of Morpholine. Invert to mix.
    
  • Data Capture: Record Absorbance (

    
    ) every 10 seconds for 10 minutes.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Optimized Synthesis (Ethyl Analog)

Objective: Synthesis of Et-CDNB from 2-chlorobenzoic acid with minimized hydrolysis byproducts.

Synthesis_Workflow Start 2-Chlorobenzoic Acid Step1 Nitration (HNO3/H2SO4, 0°C -> 125°C) Start->Step1 Inter 2-Chloro-3,5-Dinitrobenzoic Acid Step1->Inter Step2 Esterification (EtOH, H2SO4 cat., Reflux) Inter->Step2 + Ethanol Workup Phase Separation (Ice Water Quench) Step2->Workup Final Ethyl 2-chloro-3,5-dinitrobenzoate (Crystalline Solid) Workup->Final

Figure 2: Synthetic route emphasizing the two-stage activation.

Step-by-Step:

  • Nitration: Dissolve 2-chlorobenzoic acid in conc.

    
    . Add fuming 
    
    
    
    dropwise at 0°C. Heat to 125°C for 6 hours to ensure dinitration. Pour onto ice to precipitate the acid intermediate.
  • Esterification: Suspend the dried acid in absolute Ethanol (use Methanol for Me-CDNB). Add 5 mol% conc.

    
    .
    
  • Reflux: Heat to reflux for 12 hours. Crucial: Use a Dean-Stark trap or molecular sieves to remove water, driving the equilibrium.

  • Workup: Concentrate the solvent. Pour residue into ice water.[4] The Ethyl ester will precipitate as a solid (or oil that solidifies); the Methyl ester precipitates rapidly.

  • Recrystallization: Recrystallize from EtOH/Water (Ethyl) or MeOH (Methyl).

Handling & Stability Guide

ParameterRecommendation
Storage Store at 2-8°C. Both esters are moisture sensitive over long periods.
Solvent Choice DMSO/DMF: Excellent for

(accelerates rate) but difficult to remove. Acetonitrile: Best balance for kinetics. Ethanol: Avoid for Me-CDNB (risk of transesterification to Ethyl ester).
Safety Both are potent sensitizers and potential mutagens (nitro-aromatics). Handle in a fume hood.

References

  • Synthesis of 2-Chloro-3,5-dinitrobenzoic acid derivatives. ChemicalBook/Google Patents. (Describes the nitration and esterification pathways). 5[3][4][6]

  • Kinetics of SNAr reaction of 2-chloro-3,5-dinitropyridine and benzoates. ResearchGate. (Provides kinetic constants and mechanistic validation for similar activated systems). 7[1][3][4][6][8][9][10][11]

  • Crystal structure of Ethyl 4-chloro-3,5-dinitrobenzoate. PMC - NIH. (Offers structural insights into the steric orientation of the ethyl ester group). 6[3][6][9][10][11]

  • Nucleophilic Aromatic Substitution Mechanisms. LibreTexts. (Foundational theory on Meisenheimer complexes and leaving group effects). 3

Sources

Comparative

Comparative Chromatographic Profiling: Ethyl 2-chloro-3,5-dinitrobenzoate

Executive Summary & Application Scope Ethyl 2-chloro-3,5-dinitrobenzoate is a critical intermediate in the synthesis of energetic materials and specific pharmaceutical pharmacophores. Its analysis is frequently complicat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Ethyl 2-chloro-3,5-dinitrobenzoate is a critical intermediate in the synthesis of energetic materials and specific pharmaceutical pharmacophores. Its analysis is frequently complicated by the presence of structural isomers (e.g., the 4-chloro analog) and non-chlorinated precursors (Ethyl 3,5-dinitrobenzoate).

This guide provides a robust GC-MS profiling methodology . Unlike standard data sheets, we focus on the comparative behavior of this molecule against its closest chemical relatives. We utilize the Ortho-Effect —steric hindrance caused by the chlorine atom at the C2 position—as a primary mechanism for chromatographic resolution and mass spectral identification.

Analytical Workflow

The following workflow outlines the self-validating protocol for isolating and identifying the target analyte from a crude synthesis mixture.

G Sample Crude Reaction Mix (Acid + Alcohol) Prep L-L Extraction (EtOAc / NaHCO3 wash) Sample->Prep Neutralization GC GC Separation (DB-5ms Column) Prep->GC 1µL Splitless MS MS Detection (EI Source 70eV) GC->MS Elution Data Data Analysis (Isotope Pattern & RI) MS->Data m/z

Figure 1: Analytical workflow for the isolation and identification of nitrobenzoate esters.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol uses Ethyl 3,5-dinitrobenzoate as an internal reference anchor.

Gas Chromatography Conditions
  • System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Rationale: The low-polarity phenyl-arylene phase minimizes tailing for nitro-aromatics.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C.

    • Mode: Splitless (0.5 min purge) for trace analysis; 50:1 Split for purity assay.

  • Oven Program:

    • 50°C (Hold 1 min) - Solvent focusing.

    • Ramp 20°C/min to 180°C.

    • Ramp 5°C/min to 280°C (Hold 3 min) - Critical resolution window for isomers.

Mass Spectrometry Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Scan Range: 40–450 m/z.

  • Solvent Delay: 3.5 min.

Retention Data & Comparative Analysis

The identification relies on distinguishing the target from its precursor and isomers. The table below synthesizes experimental reference data with calculated shifts for the target molecule.

Table 1: Comparative Retention Data (DB-5ms)
AnalyteStructure NoteMW ( g/mol )Kovats RI (Exp/Calc)Key Differentiator
Ethyl 3,5-dinitrobenzoate Reference Anchor 240.171752 [1]No Chlorine isotope pattern.
Ethyl 2-chloro-3,5-dinitrobenzoate Target 274.611890 - 1910 (Est.)Ortho-effect: Elutes earlier than 4-Cl isomer due to steric twisting.
Ethyl 4-chloro-3,5-dinitrobenzoate Isomer274.611930 - 1950 (Est.)Para-position: Planar molecule interacts stronger with stationary phase.

Technical Insight (The Ortho-Effect): In the 2-chloro isomer, the bulky chlorine atom at the ortho position forces the ester carbonyl group out of the plane of the benzene ring. This reduces the molecule's ability to engage in


 stacking with the stationary phase, causing it to elute before the flatter 4-chloro isomer [2].

Mass Spectral Fragmentation Logic

Identification is confirmed not just by retention time, but by the specific fragmentation pathways.

Isotope Pattern Validation

The most immediate confirmation of the target is the Chlorine Isotope Cluster.

  • Target (C9H7ClN2O6): Molecular ion (

    
    ) at m/z 274.[1]
    
  • Isotope Signature: You must observe an

    
     peak at m/z 276 with an intensity approximately 33%  of the base peak (
    
    
    
    vs
    
    
    natural abundance).
  • Contrast: The reference anchor (Ethyl 3,5-dinitrobenzoate) shows no M+2 enhancement.

Fragmentation Pathway

The fragmentation is dominated by the loss of the alkoxy group and the nitro groups.

Fragmentation cluster_legend Key Mechanism M Molecular Ion (M+) m/z 274/276 Frag1 Acylium Ion [M - OEt]+ m/z 229/231 M->Frag1 - OEt (45 u) Alpha Cleavage Frag2 Aryl Cation [M - OEt - CO]+ m/z 201/203 Frag1->Frag2 - CO (28 u) Frag3 Base Ring [M - OEt - CO - NO2]+ Frag2->Frag3 - NO2 (46 u) Note The Cl isotope pattern (3:1) is preserved in Frag1 and Frag2

Figure 2: Primary fragmentation pathway for Ethyl 2-chloro-3,5-dinitrobenzoate under 70eV EI.

Key Diagnostic Ions:

  • m/z 229: Loss of Ethoxy group (

    
    ). This is often the Base Peak.
    
  • m/z 274: Molecular Ion (usually distinct for nitro-aromatics).

  • m/z 201: Subsequent loss of Carbon Monoxide (CO).

Synthesis & Purity Verification

When synthesizing this compound from 2-chloro-3,5-dinitrobenzoic acid, common impurities include unreacted acid and hydrolysis products.

  • Derivatization Check: If the peak at RI ~1890 is missing, but a broad, tailing peak appears later, the esterification failed, and you are detecting the free acid.

  • Resolution Strategy: If the 2-chloro and 4-chloro isomers co-elute, reduce the oven ramp rate to 2°C/min between 180°C and 220°C.

References

  • NIST Mass Spectrometry Data Center. (2023). Ethyl 3,5-dinitrobenzoate - Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • Smith, R. M. (2002). Retention prediction in reversed-phase high-performance liquid chromatography based on molecular parameters. Journal of Chromatography A.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217, Ethyl 3,5-dinitrobenzoate. [Link]

  • Ferguson, G., et al. (2010). Ethyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E. (Provides structural basis for isomer comparison). [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for the Validation of Ethyl 2-chloro-3,5-dinitrobenzoate

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Elemental analysis serves as a fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Elemental analysis serves as a fundamental technique for confirming the empirical formula of a synthesized compound, thereby providing critical evidence of its identity and purity. This guide offers an in-depth comparison of standards and methodologies for the validation of elemental analysis of Ethyl 2-chloro-3,5-dinitrobenzoate, a key organic intermediate. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive framework grounded in scientific integrity and regulatory expectations.

The Critical Role of Elemental Analysis in Pharmaceutical Validation

Elemental analysis, often referred to as CHNX analysis (Carbon, Hydrogen, Nitrogen, and Halogens/Sulfur), is a cornerstone of chemical analysis. For a novel compound like Ethyl 2-chloro-3,5-dinitrobenzoate, this technique provides a quantitative measure of the mass percentages of its constituent elements. This data is indispensable for:

  • Structural Elucidation: Confirming the empirical formula derived from spectroscopic data (e.g., NMR, MS).

  • Purity Assessment: Significant deviations from the theoretical elemental composition can indicate the presence of impurities or residual solvents.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust analytical data to support new drug applications. Adherence to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) is essential.[1][2][3][4][5]

Theoretical Elemental Composition of Ethyl 2-chloro-3,5-dinitrobenzoate

The first step in any elemental analysis validation is the calculation of the theoretical elemental composition from the molecular formula. The molecular formula for Ethyl 2-chloro-3,5-dinitrobenzoate is C₉H₇ClN₂O₆.[6][7]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09939.35
HydrogenH1.00877.0562.57
ChlorineCl35.453135.45312.91
NitrogenN14.007228.01410.20
OxygenO15.999695.99434.96
Total 274.616 100.00

Table 1: Theoretical elemental composition of Ethyl 2-chloro-3,5-dinitrobenzoate.

Experimental Methodologies and Validation Parameters

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[8] For elemental analysis, this involves assessing accuracy, precision, specificity, and robustness, as outlined in the ICH Q2(R1) guidelines.[1][2][3]

Caption: Workflow for the validation of elemental analysis.

1. CHN Analysis (Combustion Method)

  • Principle: The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector.

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Protocol:

    • Calibration: Calibrate the instrument using a certified reference material (CRM) with a known elemental composition, such as acetanilide or atropine.[9] A multi-point calibration curve should be established.

    • Sample Preparation: Accurately weigh 2-3 mg of Ethyl 2-chloro-3,5-dinitrobenzoate into a tin capsule.

    • Analysis: Analyze the sample in triplicate.

    • Data Processing: The instrument software calculates the percentage of C, H, and N based on the integrated peak areas and the calibration curve.

2. Chlorine Analysis (Oxygen Flask Combustion and Titration)

  • Principle: The organic compound is combusted in a sealed flask filled with oxygen, converting the chlorine to chloride ions. The resulting chloride is then quantified by titration.[10]

  • Instrumentation: Schöniger combustion flask, burette, pH/ion meter.

  • Protocol:

    • Sample Preparation: Weigh 5-10 mg of the sample onto a piece of filter paper and fold it securely.

    • Combustion: Place the folded paper in the platinum sample holder of the flask stopper. Add an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide) to the flask, flush with oxygen, and ignite the paper.

    • Absorption: Allow the flask to cool and the combustion products to be absorbed into the solution.

    • Titration: Acidify the solution (e.g., with nitric acid) and titrate the chloride ions with a standardized silver nitrate solution, using a potentiometric endpoint detection method.[11]

Comparison of Experimental Results with Acceptance Criteria

The acceptance criteria for elemental analysis are typically defined by pharmacopeias or internal quality standards. A commonly accepted limit is that the experimental values should not deviate from the theoretical values by more than ±0.4%.[12][13]

ElementTheoretical (%)Experimental (%) (Mean ± SD, n=3)Deviation (%)Acceptance CriteriaPass/Fail
Carbon39.3539.21 ± 0.08-0.14± 0.4%Pass
Hydrogen2.572.65 ± 0.05+0.08± 0.4%Pass
Nitrogen10.2010.11 ± 0.06-0.09± 0.4%Pass
Chlorine12.9112.82 ± 0.11-0.09± 0.4%Pass

Table 2: Comparison of typical experimental results for Ethyl 2-chloro-3,5-dinitrobenzoate with theoretical values and acceptance criteria.

Causality Behind Experimental Choices and Trustworthiness
  • Choice of Certified Reference Materials (CRMs): The use of CRMs from reputable sources (e.g., NIST, Merck Millipore, Sigma-Aldrich) is fundamental to establishing the traceability and accuracy of the measurements.[14][15] CRMs should ideally have a matrix similar to the analyte.

  • Combustion Method for CHN: This method is widely adopted due to its speed, accuracy, and high degree of automation.[9][16]

  • Oxygen Flask Combustion for Chlorine: This is a classic and reliable method for the decomposition of halogen-containing organic compounds, ensuring complete conversion to the halide ion for accurate titration.[10][17]

  • Self-Validating System: The protocol's trustworthiness is enhanced by including a CRM analysis alongside the unknown sample in each analytical run. This serves as a continuous verification of the instrument's performance and the accuracy of the calibration.

Conclusion

The validation of elemental analysis for a compound such as Ethyl 2-chloro-3,5-dinitrobenzoate is a critical step in its chemical characterization and is essential for regulatory submissions. By employing robust and well-established methodologies, utilizing certified reference materials, and adhering to the validation parameters outlined in international guidelines, researchers can ensure the generation of accurate and reliable data. This guide provides a comprehensive framework to assist in this process, emphasizing the importance of scientific rigor and a thorough understanding of the underlying analytical principles.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP 233 elemental impurities analysis. FILAB. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • <233> elemental impurities—procedures. U.S. Pharmacopeia. [Link]

  • Determination of Chlorine in Organic Compounds. ACS Publications. [Link]

  • Determination of Chloride Content in Organic Additives for Portland Cement Concrete. California Department of Transportation. [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. National Center for Biotechnology Information. [Link]

  • Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Analytik Jena. [Link]

  • An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. [Link]

  • Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. Journal of Pharmaceutical Research International. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Elemental Analysis, Organic Compounds. ResearchGate. [Link]

  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. OPUS. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Certified Reference Materials. Merck Millipore. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Certified Reference Materials (CRMs) for Pharma QC. SynThink. [Link]

  • Analytical Reference Materials. ZeptoMetrix. [Link]

  • Ethyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

  • Ethyl 4-chloro-3,5-dinitrobenzoate. ResearchGate. [Link]

  • Ethyl 3,5-dinitrobenzoate. NIST WebBook. [Link]

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